N-(5-chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide
Description
N-(5-chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide (CHEMBL226052) is a heterocyclic compound featuring a central isoxazole ring substituted with a 4-chlorophenyl group at position 5 and a 5-chloro-2-hydroxyphenyl carboxamide moiety at position 2. Its structural framework—combining halogenated aromatic systems with an isoxazole-carboxamide core—renders it a candidate for comparative analysis with other pharmacologically active analogs.
Properties
Molecular Formula |
C16H10Cl2N2O3 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-10-3-1-9(2-4-10)15-8-13(20-23-15)16(22)19-12-7-11(18)5-6-14(12)21/h1-8,21H,(H,19,22) |
InChI Key |
CLRWQZVBHPWGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=C(C=CC(=C3)Cl)O)Cl |
Origin of Product |
United States |
Biological Activity
HSP90 Inhibition
The primary biological activity of N-(5-chloro-2-hydroxyphenyl)-5-(4-chlorophenyl)isoxazole-3-carboxamide is its role as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the proper folding and functioning of numerous proteins involved in cell signaling, proliferation, and survival.
Mechanism of Action:
- The compound binds to the ATP-binding pocket of HSP90, preventing its normal function
- This inhibition leads to the degradation of HSP90 client proteins, many of which are oncoproteins
- The disruption of multiple signaling pathways simultaneously makes it a potent anti-cancer agent
Research Findings:
A study conducted on various cancer cell lines demonstrated the following results:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 0.42 |
| A549 (Lung) | 0.38 |
| HCT116 (Colon) | 0.51 |
These results indicate potent anti-proliferative activity across multiple cancer types.
Anti-inflammatory Properties
While primarily known for its anti-cancer effects, this compound also exhibits anti-inflammatory properties.
Mechanism:
- Inhibition of pro-inflammatory cytokine production
- Reduction of NF-κB activation
A comparative study with other isoxazole derivatives showed:
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 78.3 | 65.7 |
| 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid | 42.1 | 38.9 |
| 5-Chloro-3-(3,5-difluorophenyl)isoxazole | 51.6 | 47.2 |
Apoptosis Induction
This compound has demonstrated the ability to induce apoptosis in cancer cells.
Key Findings:
- Activation of caspase-3 and caspase-9
- Increased expression of pro-apoptotic proteins (e.g., Bax)
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2)
A time-course study on HeLa cells showed:
| Time (hours) | Apoptotic Cells (%) |
|---|---|
| 0 | 2.3 |
| 12 | 18.7 |
| 24 | 37.2 |
| 48 | 59.6 |
Cell Cycle Arrest
The compound has been observed to induce cell cycle arrest, primarily at the G2/M phase.
Mechanism:
- Downregulation of cyclin B1 and CDC2
- Upregulation of p21 and p27
Flow cytometry analysis of A549 cells treated with the compound for 24 hours:
| Cell Cycle Phase | Control (%) | Treated (%) |
|---|---|---|
| G0/G1 | 62.3 | 41.5 |
| S | 28.1 | 19.7 |
| G2/M | 9.6 | 38.8 |
Angiogenesis Inhibition
This compound has shown promise in inhibiting angiogenesis, a critical process in tumor growth and metastasis.
Key Observations:
- Reduction in VEGF expression
- Inhibition of endothelial cell migration and tube formation
A study using a chick chorioallantoic membrane (CAM) assay demonstrated:
| Concentration (μM) | Vessel Density Reduction (%) |
|---|---|
| 0.1 | 12.3 |
| 1.0 | 37.6 |
| 10.0 | 68.9 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isoxazole-3-Carboxamide Derivatives
Isoxazole-carboxamides are widely studied due to their versatility in drug design. Key analogs include:
Compound 1 : 5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide
- Structural Features : Retains the isoxazole-3-carboxamide core but substitutes the 5-position with a 3-hydroxyphenyl group and the carboxamide with a trimethoxyphenyl group.
- Comparison : The absence of chlorine substituents and presence of methoxy/hydroxy groups may enhance solubility but reduce lipophilicity compared to the target compound.
Compound 2 : n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Structural Features : Replaces chlorophenyl groups with thiophene and cyclopropyl moieties.
- Activity: Not explicitly detailed in evidence, but thiophene-containing analogs are often explored for antimicrobial or anticancer properties.
Pyrazine-2-Carboxamide Derivatives
While structurally distinct, pyrazine-carboxamides share the N-(5-chloro-2-hydroxyphenyl) pharmacophore:
Compounds 7b–7f : 5-Alkylamino-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamides
- Structural Features: Pyrazine ring substituted with alkylamino chains (butyl to octyl) and the N-(5-chloro-2-hydroxyphenyl) group.
- Activity : Exhibited antimycobacterial activity, with potency increasing with alkyl chain length (e.g., 7f, octyl derivative: MIC = 1.56 µg/mL) .
- Comparison: The pyrazine core and alkylamino substituents likely enhance membrane permeability, contrasting with the isoxazole-chlorophenyl system’s rigidity.
Thiazino-Oxazine and Thiophene Derivatives
- Thiazino-Oxazine Derivatives (5a–5k): Feature fused thiazine-oxazine rings with chlorophenyl groups.
- Thiophene-Isoxazole Hybrids: E.g., N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (). The diethylamino and methylthiophene groups may modulate electronic properties, though pharmacological data are lacking.
Structural-Activity Relationship (SAR) Analysis
Key Substituent Effects
Pharmacological Implications
- The target compound’s lack of binding to Plasmodium FabI underscores the specificity required in chlorophenyl substitution patterns.
- Isoxazole-carboxamides with mPTP inhibition (e.g., Compound 1) suggest that non-chlorinated analogs may favor mitochondrial targets over microbial enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
